molecular formula C13H14ClF3N6O2S B2598025 2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide CAS No. 338410-32-5

2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide

Cat. No.: B2598025
CAS No.: 338410-32-5
M. Wt: 410.8
InChI Key: IMGKCKLJCFVGQH-UHFFFAOYSA-N
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Description

2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C13H14ClF3N6O2S and its molecular weight is 410.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds through reactions involving hydrazinecarbothioamides, such as the compound , has been explored in various studies. These reactions often result in the formation of diverse heterocyclic rings, which are significant due to their wide range of applications in pharmaceuticals, agrochemicals, and material science. For example, research by Aly et al. (2018) demonstrated the formation of various heterocyclic rings, including pyrazole, triazole, and thiadiazole derivatives, through the reaction of N-substituted hydrazinecarbothioamides with bis(methylthio)methylene malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate under different conditions, showcasing the versatility of such compounds in synthesizing novel heterocycles (Aly et al., 2018).

Potential Antimicrobial and Antiviral Applications

The synthesized heterocycles from reactions involving compounds like 2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide may have antimicrobial and antiviral properties. Studies on similar compounds have indicated potential biological activities, including antimicrobial and antiviral effects, suggesting that further research could uncover significant therapeutic applications. For instance, research conducted by Abdelhamid et al. (2010) on the antimicrobial activity of new 5-arylazothiazole derivatives emphasizes the potential of heterocyclic compounds synthesized from hydrazinecarbothioamides in contributing to the development of new antimicrobial agents (Abdelhamid et al., 2010).

Coordination Compounds and Cancer Research

The use of hydrazinecarbothioamide derivatives in the synthesis of coordination compounds has been explored for their potential in inhibiting the growth of cancer cells. A study by Pakhontsu et al. (2014) on the coordination compounds of copper and nickel with N,N'-[4,4'-(perfluoro-1,4-phenylene)bis(oxy)bis(4,1-phenylene)]-bis[2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide] and its derivatives demonstrated the ability to inhibit in vitro the growth and propagation of human leukemia cancer cells, showcasing the potential of such compounds in cancer research (Pakhontsu et al., 2014).

Properties

IUPAC Name

1-[[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3N6O2S/c1-18-12(26)22-21-11(24)9-3-7(25-23-9)5-20-10-8(14)2-6(4-19-10)13(15,16)17/h2,4,7H,3,5H2,1H3,(H,19,20)(H,21,24)(H2,18,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGKCKLJCFVGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=NOC(C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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